molecular formula C30H32ClN5O4 B14110904 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14110904
M. Wt: 562.1 g/mol
InChI Key: BPQJLXMTSFQKMW-UHFFFAOYSA-N
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Description

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached to the piperazine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the Methoxybenzyl Group: The methoxybenzyl group is introduced through alkylation reactions, where the quinazoline core is reacted with a methoxybenzyl halide under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The exact pathways may vary depending on the biological context, but common mechanisms include:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling.

    Ion Channel Blockade: The compound may block ion channels, affecting cellular excitability and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is similar to other quinazoline derivatives such as:

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H32ClN5O4

Molecular Weight

562.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C30H32ClN5O4/c1-40-25-9-6-21(7-10-25)20-36-29(38)26-11-8-22(18-27(26)33-30(36)39)28(37)32-12-3-13-34-14-16-35(17-15-34)24-5-2-4-23(31)19-24/h2,4-11,18-19H,3,12-17,20H2,1H3,(H,32,37)(H,33,39)

InChI Key

BPQJLXMTSFQKMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O

Origin of Product

United States

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